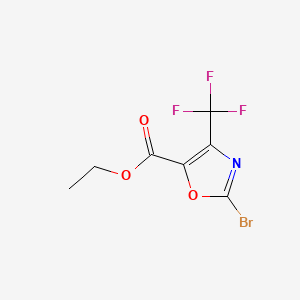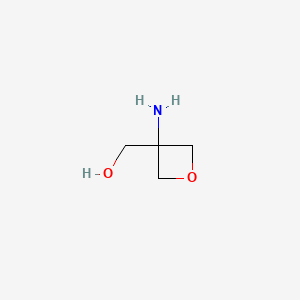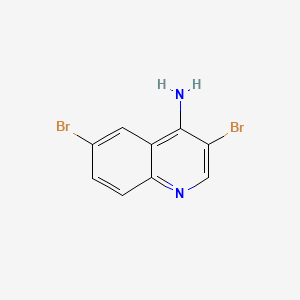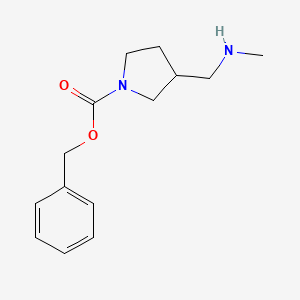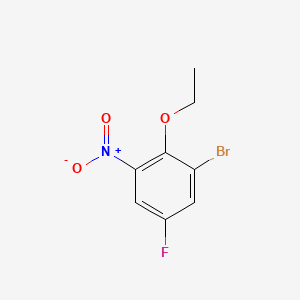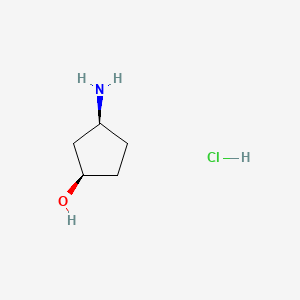
(1r,3s)-3-Aminocyclopentanol hydrochloride
Descripción general
Descripción
(1r,3s)-3-Aminocyclopentanol hydrochloride, also known as ACP, is a unique compound that has been studied for its numerous potential applications in the fields of medicine, biochemistry, and physiology. ACP has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Neuropharmacology and Excitatory Amino Acid Receptors :
- (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) analogs have been studied for their interaction with metabotropic excitatory amino acid receptors. These compounds, including variants of 1-aminocyclopentanols, demonstrate varying degrees of potency, efficacy, and selectivity in activating these receptors (Schoepp et al., 1991).
Synthesis and Chemical Characterization :
- Aminocyclopentanols, resembling (1r,3s)-3-Aminocyclopentanol hydrochloride, have been synthesized as sugar mimics, especially as intermediates in the hydrolysis of α-D-galactosides. These compounds were tested against various glycosidases, although they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Pharmacological Applications :
- Research on 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) analogues, closely related to (1r,3s)-3-Aminocyclopentanol hydrochloride, has revealed their selective activity for group II metabotropic glutamate receptors. This points to potential applications in designing drugs targeting these receptors (Bräuner‐Osborne et al., 1997).
Study of Metabotropic Receptors in Neurophysiology :
- ACPD isomers, similar to the compound , have been used to understand the behavior of metabotropic receptors in the central nervous system. These studies provide insights into the neuronal mechanisms and potential therapeutic targets for neurological disorders (Cartmell et al., 1993).
Development of Novel Analogs for Therapeutic Uses :
- The synthesis of aminocyclopentanetricarboxylic acids, analogous to (1r,3s)-3-Aminocyclopentanol hydrochloride, has been explored for their properties at various glutamate receptor subtypes. These analogs demonstrate different activities and affinities, suggesting their potential in developing new therapeutic agents (Acher et al., 1997).
Application in Modeling Biological Processes :
- Studies on aminocyclopentanols as analogs of biological intermediates provide valuable insights into biochemical processes and potential drug development strategies. This includes understanding enzymatic hydrolysis and designing inhibitors for specific enzymes (Boss et al., 2000).
Propiedades
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s)-3-Aminocyclopentanol hydrochloride | |
CAS RN |
1284248-73-2 | |
| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)
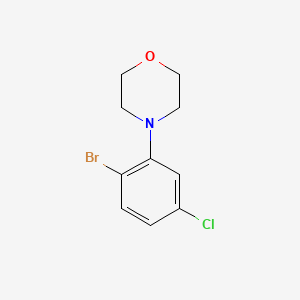
![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
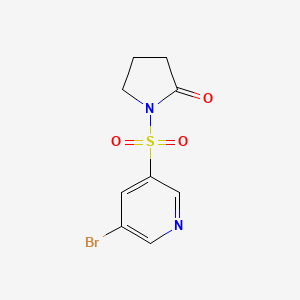

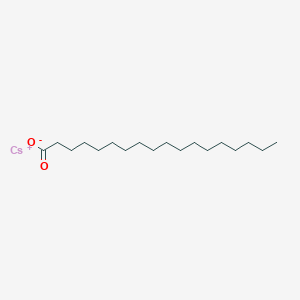
![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
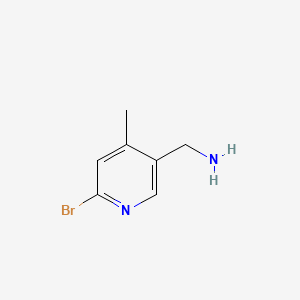
![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
